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Compound of Interest

Compound Name: Cetocycline

Cat. No.: B10785043 Get Quote

A Note on "Cetocycline": The term "Cetocycline" did not yield any results in scientific and

medical literature searches, suggesting it may be a hypothetical or novel compound not yet

publicly documented. This guide will focus on Doxycycline, a widely used and well-

characterized tetracycline antibiotic, to provide a comprehensive example of the requested

technical information for a drug of this class.

Introduction
Doxycycline is a broad-spectrum, semi-synthetic tetracycline antibiotic derived from

oxytetracycline.[1] It is valued for its bacteriostatic properties, which are achieved by inhibiting

protein synthesis in bacteria.[2] Doxycycline's mechanism of action involves reversibly binding

to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the

bacterial ribosome.[1] This action effectively halts the elongation of peptide chains and,

consequently, bacterial growth.

This technical guide provides a detailed overview of the pharmacokinetics and bioavailability of

doxycycline, intended for researchers, scientists, and professionals in drug development. The

following sections will detail the absorption, distribution, metabolism, and excretion (ADME)

profile of doxycycline, supported by quantitative data from human clinical studies.
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Doxycycline is characterized by its high lipophilicity, which facilitates its absorption and

distribution into various tissues.[3] Unlike earlier tetracyclines, its absorption is less affected by

food and dairy products.[3]

Absorption
Doxycycline is almost completely absorbed after oral administration, with a bioavailability of

approximately 90-100%. Peak plasma concentrations are typically reached within two to three

hours after oral intake. Following a 200 mg oral dose in adults, the peak plasma concentration

is approximately 2.6 µg/mL at 2 hours, which then decreases to 1.45 µg/mL at 24 hours.

While food can slightly decrease the rate of absorption, the overall extent of absorption is not

significantly impacted. However, the absorption of doxycycline can be hindered by the

presence of divalent and trivalent cations such as iron, aluminum, calcium, and magnesium,

which can form chelation complexes with the drug.

Distribution
Doxycycline is widely distributed throughout the body tissues and fluids due to its lipophilic

nature. It has a volume of distribution of approximately 0.7 L/kg. The drug is about 80-90%

bound to plasma proteins. Doxycycline is known to cross the placenta and is found in fetal

tissues.

Metabolism
Doxycycline undergoes minimal metabolism in the body. It is primarily concentrated in the liver

and secreted in an unchanged, biologically active form in the bile.

Excretion
The elimination of doxycycline occurs through both renal and fecal routes. In individuals with

normal renal function, about 40% of the drug is excreted in the urine within 72 hours. The

remainder is eliminated through the feces. The serum half-life of doxycycline ranges from 18 to

22 hours, and this is not significantly altered in patients with impaired renal function.
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The following tables summarize key pharmacokinetic parameters of doxycycline from studies in

healthy human volunteers.

Table 1: Single-Dose Oral Administration of Doxycycline
(100 mg) in Healthy Volunteers

Parameter Value Reference

Cmax (Maximum Plasma

Concentration)
1,715.1 ng/mL

Tmax (Time to Cmax) 1.88 hours (median)

AUC(0-∞) (Area Under the

Curve)
28,586.5 ng·h/mL

t1/2 (Elimination Half-life) 16.49 hours

Bioavailability >75%

Table 2: Single-Dose Intravenous Administration of
Doxycycline in Healthy Volunteers

Dose
Cmax (Peak Plasma
Concentration)

Reference

100 mg (1-hour infusion) 2.5 µg/mL

200 mg (2-hour infusion) 3.6 µg/mL

Experimental Protocols
This section details the methodologies employed in key studies to determine the

pharmacokinetics and bioavailability of doxycycline.

Bioavailability Study of Doxycycline Capsules
Study Design: This was an open-label, randomized, two-period crossover study.

Subjects: The study included 24 healthy male volunteers.
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Procedure: Subjects received a single 100 mg dose of a test doxycycline hyclate capsule

and a reference capsule, with a 16-day washout period between administrations. Blood

samples were collected for up to 72 hours after each dose.

Analytical Method: Doxycycline concentrations in plasma were determined using a validated

High-Performance Liquid Chromatography (HPLC) method with UV detection.

Pharmacokinetic Analysis: Standard non-compartmental methods were used to determine

pharmacokinetic parameters from the plasma concentration-time data.

Determination of Doxycycline in Human Plasma
Method: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was

developed for the quantification of doxycycline in human plasma.

Sample Preparation: Doxycycline was extracted from human plasma using solid-phase

extraction. Demeclocycline was used as an internal standard.

Chromatography: Separation was achieved on a reverse-phase C18 column.

Detection: Mass spectrometry was used for detection, with transitions of 444.800→428.200

for doxycycline and 464.700→448.100 for the internal standard.

Validation: The method was validated for linearity, precision, accuracy, and stability,

demonstrating its suitability for pharmacokinetic and bioequivalence studies.

Visualizations
The following diagrams illustrate key concepts related to doxycycline's mechanism of action

and experimental workflows.
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Caption: Mechanism of action of Doxycycline.
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Caption: Workflow of a typical bioavailability study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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